molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

货号: B1442340
CAS 编号: 1346672-36-3
分子量: 190.24 g/mol
InChI 键: XJWDCWHLFBJIAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Structural Analysis

The compound 3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS: 1346672-36-3) derives its systematic name from the fusion of a pyrazine ring with an indole framework. The IUPAC name reflects:

  • Core structure : A tricyclic system comprising a pyrazine (six-membered ring with two nitrogen atoms at positions 1 and 4) fused to an indole (bicyclic structure with a benzene ring fused to a pyrrole).
  • Saturation : The prefix "3,4,6,7,8,9-hexahydro" indicates partial hydrogenation of the pyrazine and indole rings, leaving one double bond in the pyrazinoindole system.
  • Functional group : The "-one" suffix denotes a ketone group at position 1 of the pyrazine ring.

The molecular formula C₁₁H₁₄N₂O (MW: 190.24 g/mol) and SMILES notation O=C1NCCN2C1=CC3=C2CCCC3 confirm the connectivity: a pyrazine fused to a hydrogenated indole, with a lactam group forming the ketone.

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂O
SMILES O=C1NCCN2C1=CC3=C2CCCC3
Ring System Tricyclic (pyrazine + indole)

Tricyclic Heterocyclic System: Pyrazine-Indole Fusion

The compound’s architecture consists of three fused rings:

  • Indole moiety : A benzene ring fused to a pyrrole (five-membered ring with one nitrogen atom).
  • Pyrazine moiety : A six-membered diazine ring with nitrogen atoms at positions 1 and 4.
  • Fusion pattern : The pyrazine is annulated to the indole at the indole’s C1 and C2 positions, forming a bridge between the two heterocycles .

This fusion creates a rigid, planar core with partial saturation (Figure 1). The hydrogenation of positions 3,4,6,7,8,9 introduces conformational flexibility while maintaining aromaticity in the indole’s benzene ring. The ketone at position 1 introduces polarity, influencing electronic distribution and reactivity .

Stereochemical Features and Conformational Flexibility

Despite its partially saturated rings, the compound lacks chiral centers due to symmetric hydrogenation across the pyrazine and indole systems. However, conformational analysis reveals:

  • Pyrazine ring puckering : The hexahydro pyrazine adopts a boat or chair conformation, stabilized by intramolecular hydrogen bonding between the lactam oxygen and adjacent NH groups .
  • Indole ring dynamics : The hydrogenated indole’s cyclohexene moiety exists in a half-chair conformation, enabling rapid interconversion between enantiomeric forms at room temperature .
  • Torsional strain : The fused tricyclic system imposes restrictions on bond rotation, favoring a cis-fused arrangement to minimize steric clash between the pyrazine and indole substituents .

These features contrast with fully aromatic analogs (e.g., pyrazino[1,2-a]indole), where planar rigidity dominates. The saturated bonds in this compound enhance solubility and modulate electronic properties for targeted biological interactions .

Comparative Analysis with Analogous Heterocycles

The structural uniqueness of this compound becomes evident when compared to related heterocycles:

Compound Key Differences Impact on Properties
Pyrazino[1,2-a]indole Fully aromatic system Higher rigidity, reduced solubility
10-Fluoro derivative Fluorine substituent at C10 Enhanced electronegativity, altered bioactivity
7,7-Difluoro analog Two fluorines at C7 Increased metabolic stability
Pyrido[3,4-b]indolizin-1-one Nitrogen placement varies Distinct electronic profiles

The ketone group in this compound differentiates it from non-lactam analogs, enabling hydrogen-bonding interactions critical for binding to biological targets like kinase enzymes . Its balanced lipophilicity (LogP ~1.8, predicted) and molecular weight (<500 Da) align with Lipinski’s rules, making it a promising scaffold for drug discovery .

属性

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDCWHLFBJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3N2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of 2-Substituted Indoles with Nucleophiles

A predominant synthetic strategy to access the pyrazino[1,2-a]indole core involves intramolecular cyclization of 2-substituted indoles bearing reactive groups at the C2 position (such as aldehydes, ketones, imines, or nitriles) with nucleophiles attached to the indole nitrogen. This cyclization forms the characteristic pyrazino ring fused to the indole nucleus.

  • Methodology : Starting from 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles, intramolecular cyclizations can be promoted by various conditions:
    • Ammonia in methanol
    • DBU under microwave irradiation
    • Gold(III) chloride (AuCl3) as a triple bond activator
    • Nickel(II) acetate (Ni(OAc)2) in the presence of hydroxylamine
    • Sodium hydride (NaH) in dimethylformamide (DMF)

These methods yield pyrazinoindoles with good efficiency by forming the pyrazino C-ring through nucleophilic attack on the activated substituent at C2 of the indole.

Metal-Catalyzed Cyclization and Rearrangement

Advanced synthetic routes utilize metal catalysis to construct hexahydropyrazinoindoles with high yields and stereoselectivity:

  • Rhodium Catalysis : Cyclization under rhodium catalysis affords hexahydropyrazinoindoles, which can be further transformed into tetrahydropyrazinoindoles by acid-promoted rearrangement (e.g., triflic acid, TfOH). This method provides excellent yields and allows structural diversification.

  • Boron Trifluoride Etherate (BF3·OEt2) Catalysis : A stereoselective synthesis of 1,3-disubstituted tetrahydropyrazino[1,2-a]indoles has been reported using BF3·OEt2 catalyzed Pictet–Spengler reactions following base-mediated ring opening of chiral aziridines. This approach achieves high diastereo- and enantioselectivity (de, ee > 99%).

Sequential Reaction of 2-Indolylmethyl Acetates with α-Amino Acids

A metal-free, one-pot domino process has been developed to synthesize 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, which are closely related to the hexahydropyrazinoindol-1-one framework:

  • Key Steps :

    • Generation of a highly reactive 2-alkylideneindolenine intermediate in situ from 2-indolylmethyl acetates under basic conditions.
    • Michael-type nucleophilic addition of α-amino acid methyl esters to this intermediate.
    • Intramolecular cyclization to form the pyrazinoindol-1-one ring system.
  • Optimization : The reaction conditions were optimized using potassium carbonate (K2CO3) as the base in acetonitrile at 120 °C, with microwave irradiation improving reaction times and yields. Using excess α-amino acid methyl ester (up to 5 equivalents) enhanced product selectivity and yield, achieving up to 73% isolated yield for the target compound.

  • Reaction Table Summary :

Entry Solvent Temp (°C) Base α-Amino Acid Equiv. Time (h) Yield of Target (%) Side Product (%)
1 MeCN 120 K2CO3 2 23 51 26
2* MeCN 170 K2CO3 2 0.25 54 25
11 MeCN 120 K2CO3 3 24 54 20
12 MeCN 120 K2CO3 4 22 58 14
13 MeCN 120 K2CO3 5 18 73 8

*Microwave irradiation applied.

This methodology is notable for its operational simplicity, metal-free conditions, and applicability to various substituted indoles and amino acids, making it a versatile route for synthesizing the hexahydropyrazinoindol-1-one scaffold.

Use of Halogenated Derivatives as Intermediates

Halogenated derivatives such as 10-bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one serve as valuable intermediates for further functionalization:

  • Synthesis : Although detailed synthetic routes for this specific brominated compound are less reported, it is typically prepared via halogenation of the pyrazinoindol-1-one core or by constructing the pyrazinoindole ring from appropriately substituted indoles bearing bromine at the desired position.

  • Applications : These intermediates are crucial for subsequent cross-coupling reactions or nucleophilic substitutions to introduce diverse functional groups, expanding the compound's chemical space for biological evaluation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Intramolecular Cyclization of 2-Substituted Indoles NH3/MeOH, DBU (microwave), AuCl3, Ni(OAc)2, NaH/DMF Versatile, metal-catalyzed or metal-free options Requires pre-functionalized indoles
Metal-Catalyzed Cyclization (Rhodium, BF3·OEt2) Rh catalyst, BF3·OEt2, chiral aziridines High stereoselectivity, good yields Expensive catalysts, multi-step
Sequential Reaction of 2-Indolylmethyl Acetates with α-Amino Acids K2CO3 base, MeCN, microwave irradiation Metal-free, one-pot, good yields Side products formation, optimization needed
Halogenated Intermediate Synthesis Halogenation or construction from halogenated indoles Useful for further derivatization Limited direct synthetic data

化学反应分析

Types of Reactions

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:

作用机制

The mechanism of action of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation . This mechanism is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with three key analogs: 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones, 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles, and pyrazino[1,2-a]indol-1(2H)-one derivatives.

Key Observations :

  • 3,4-Dihydro analogs are synthesized via eco-friendly cascade reactions with yields >80%, while the hexahydro variant requires more complex multi-step protocols .
  • Substituents like 8-fluoro or 4-methyl significantly modulate bioactivity and selectivity (e.g., CNS vs. antimicrobial effects) .

Key Observations :

  • The hexahydro compound shows dual EGFR/BRAF inhibition , making it a candidate for multi-targeted anticancer therapy .
  • 3,4-Dihydro analogs excel in antimicrobial applications , with MIC values as low as 3.12 μg/mL against S. aureus .
  • 4-Methyl-hexahydro derivatives are specialized for CNS disorders due to strong 5-HT2C receptor binding .
Physicochemical Properties
Property 3,4,6,7,8,9-Hexahydro Derivative 3,4-Dihydro Derivatives 4-Methyl-Hexahydro Analog
Molecular Weight (g/mol) 190.24 180–220 215.28
LogP (Predicted) 2.1 1.8–2.5 2.7
Water Solubility (mg/mL) 0.12 0.05–0.2 0.08
Synthetic Yield 40–60% 70–95% 55–75%

Key Observations :

  • The hexahydro derivative has higher lipophilicity (LogP: 2.1) compared to dihydro analogs, suggesting improved membrane permeability but lower aqueous solubility .
  • 3,4-Dihydro compounds are synthesized in higher yields (up to 95%) due to optimized cascade protocols .

生物活性

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound notable for its diverse biological activities. It features a fused pyrazinoindole structure that has been the subject of various pharmacological studies. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound primarily acts by inhibiting certain enzymes that play critical roles in various biochemical pathways:

  • Phosphodiesterase 5 (PDE5) Inhibition : Similar compounds have shown to inhibit PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and vasodilation, which is particularly beneficial in treating erectile dysfunction and pulmonary hypertension.
  • Caspase-3 Inhibition : This compound may also inhibit caspase-3, an enzyme involved in the apoptotic pathway. By inhibiting this enzyme, it could potentially offer neuroprotective effects and reduce apoptosis in neuronal cells.

Biological Activities

The biological activities of this compound have been explored in several studies:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For example, pyrazinoindole derivatives have been studied for their ability to act on serotonin receptors, which are implicated in mood regulation and anxiety disorders .
  • Anticancer Properties : Some derivatives of pyrazinoindoles have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve interference with cell cycle progression and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Activity : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may have a favorable absorption and distribution profile. Similar compounds have shown prolonged effects in animal models due to their ability to penetrate biological membranes effectively and reach target tissues.

Case Studies

Several studies highlight the biological activities of related compounds:

  • Study on PDE5 Inhibition : A study evaluated the efficacy of a series of pyrazinoindole derivatives as PDE5 inhibitors. One compound demonstrated an IC50 value significantly lower than that of sildenafil (the standard PDE5 inhibitor), indicating enhanced potency .
  • Neuropsychiatric Disorders : In vivo studies with certain pyrazinoindole derivatives showed promising results in animal models for treating anxiety and depression by acting as selective serotonin receptor modulators. These findings suggest potential therapeutic applications for neuropsychiatric conditions .
  • Anticancer Activity : Research into pyrazinoindoles has revealed their ability to inhibit tumor growth in various cancer cell lines. For instance, one derivative was found to induce apoptosis through the activation of caspase pathways while inhibiting cell proliferation markers .

Summary Table of Biological Activities

Activity TypeMechanismReference
PDE5 InhibitionIncreases cGMP levels leading to vasodilation
NeuroprotectionInhibits caspase-3; modulates neurotransmitters
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines

常见问题

Q. Q1. What are the primary synthetic routes for preparing 3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via cyclization or domino reactions. For example:

  • Cyclization of indole-2-carboxamides : Ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate reacts with primary amines (e.g., benzylamine) under basic conditions (KOH in dichloromethane) to form the pyrazinoindolone core. Yields range from 60–85% depending on substituents .
  • Oxidative cyclodehydration : Indole-2-carboxamides treated with p-toluenesulfonic acid (PTSA) undergo cyclodehydration to yield benzyl-substituted derivatives. Excess PTSA (20 mol%) at 80°C optimizes yields (~75%) .

Q. Q2. How are intermediates like 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones characterized, and what analytical methods are critical?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and stereochemistry, particularly for substituents on the indole or pyrazine rings .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weights, especially for derivatives with halogen or nitro groups .
  • X-ray crystallography : Used to resolve complex stereoisomers, such as brominated derivatives .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity in domino cyclization reactions involving vinyl selenones?

Base-mediated domino reactions (e.g., KOH in dichloromethane) proceed via:

Michael addition : The amine nucleophile attacks the β-position of the vinyl selenone, forming a transient enolate.

Cyclization : Intramolecular amidation closes the pyrazine ring. Excess base (≥3 equiv.) suppresses side reactions, achieving >90% regioselectivity for 3,4-dihydro derivatives .

Q. Q4. How do structural modifications (e.g., sulphonamide or oxadiazole groups) impact biological activity, and what assays validate these effects?

Derivatives are evaluated for kinase inhibition (e.g., EGFR/BRAFV600E) and antiproliferative activity:

  • Sulphonamide derivatives : Synthesized via coupling reactions (EDC/HOBt) and tested in MTT assays against cancer cell lines (IC50_{50} values: 1.2–8.7 µM). Enhanced activity correlates with electron-withdrawing substituents .
  • Oxadiazole hybrids : Prepared via Huisgen cycloaddition; antifungal activity is assessed using agar diffusion assays (MIC: 16–64 µg/mL) .

Q. Q5. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Discrepancies arise from:

  • Base selection : KOH vs. Cs2_2CO3_3 in cyclization reactions. KOH gives higher yields (80%) in dichloromethane, while Cs2_2CO3_3 requires polar aprotic solvents (DMF) but reduces racemization .
  • Substituent effects : Electron-deficient indole rings (e.g., nitro groups) lower yields by 15–20% due to steric hindrance .
    Resolution involves screening bases/solvents and optimizing stoichiometry via DOE (Design of Experiments).

Methodological and Data Analysis Questions

Q. Q6. What strategies are recommended for resolving diastereomers in pyrazinoindolone derivatives?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers (e.g., tosyl-substituted derivatives) .
  • Dynamic NMR : Analyze coalescence temperatures for flexible substituents (e.g., triisopropylsilyl groups) to assign stereodynamics .

Q. Q7. How can computational methods (e.g., DFT) predict reactivity in pyrazinoindolone synthesis?

  • Transition state modeling : DFT calculations (B3LYP/6-31G*) identify energy barriers for key steps (e.g., Michael addition vs. cyclization).
  • NBO analysis : Reveals charge distribution in intermediates, guiding substituent placement for regioselective reactions .

Q. Q8. What protocols ensure reproducibility in biological assays for derivatives targeting ROS production?

  • ROS detection : Use DCFH-DA fluorescent probes in HCT-116 cells, normalizing to positive controls (e.g., H2_2O2_2).
  • Dose-response curves : Validate IC50_{50} values with triplicate measurements and ANOVA analysis (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。